7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-7-17-20-10-16(19(24)22(17)11-13)18(23)21-9-8-14-4-2-3-5-15(14)12-21/h2-7,10-11H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBONGVQKPOURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation via Thorpe-Ziegler Reaction
The pyrido[1,2-a]pyrimidinone core is synthesized through a Thorpe-Ziegler cyclization, a method validated for related tricyclic systems. A representative protocol involves:
- Enamine Formation : Reacting 2-acetylpyridine with morpholine in anhydrous benzene yields the corresponding enamine.
- Acylation : Treating the enamine with ethyl chloroacetate in a basic medium generates an O-alkylated intermediate.
- Cyclization : Heating the intermediate with sodium ethoxide induces cyclocondensation, forming the pyrido[1,2-a]pyrimidin-4-one skeleton.
Optimization Note : Substituent positioning is controlled by starting material selection. For example, a methyl-substituted acetylpyridine derivative ensures regioselective methylation at position 7.
Functionalization at Position 3
Introducing a carboxylic acid at position 3 enables subsequent coupling. This is achieved via:
- Hydrolysis of Cyano Groups : Cyanoacetamide intermediates, formed during cyclocondensation, are hydrolyzed under acidic conditions (e.g., HCl/H2O) to yield carboxylic acids.
- Alternative Route : Direct incorporation of ethyl cyanoacetate into the cyclization precursor, followed by ester hydrolysis, provides the carboxylic acid.
Yield Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Enamine Formation | Morpholine, benzene, 80°C | 85–90 |
| Cyclocondensation | NaOEt, ethanol, reflux | 70–75 |
| Ester Hydrolysis | 6M HCl, reflux | 90–95 |
Introduction of the 7-Methyl Group
Regioselective Alkylation
The methyl group at position 7 is introduced via:
- Friedel-Crafts Alkylation : Using methyl iodide and AlCl3 in dichloromethane.
- Directed Ortho-Metalation : Employing LDA (lithium diisopropylamide) to deprotonate position 7, followed by quenching with methyl iodide.
Critical Parameter : Steric hindrance from the pyrimidinone ring necessitates careful temperature control (−78°C to 0°C) to prevent polysubstitution.
Amide Bond Formation with 1,2,3,4-Tetrahydroisoquinoline
Activation of Carboxylic Acid
The position 3 carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride[(ClCO)2O]:
- Procedure : Refluxing the carboxylic acid in SOCl2 (2 equiv) for 2 hours yields the acyl chloride.
- Workup : Excess SOCl2 is removed under vacuum, and the residue is dissolved in anhydrous dichloromethane.
Coupling Reaction
The acyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base:
- Conditions : Tetrahydroisoquinoline (1.2 equiv) and triethylamine (2 equiv) in dichloromethane at 0–5°C.
- Mechanism : Nucleophilic acyl substitution facilitated by the base.
Yield Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl Chloride Formation | SOCl2, reflux | 95–98 |
| Amide Coupling | Et3N, CH2Cl2, 0°C | 80–85 |
Structural Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O = 70:30) shows ≥98% purity, with retention time = 12.3 min.
Discussion of Alternative Methodologies
Suzuki-Miyaura Coupling
Aryl boronic esters can install the tetrahydroisoquinoline moiety early in the synthesis. For example, coupling a brominated pyrido-pyrimidinone with a tetrahydroisoquinoline boronic ester under Pd(PPh3)4 catalysis achieves C–N bond formation.
One-Pot Tandem Reactions
Integrating cyclocondensation and amidation in a single vessel reduces purification steps. A reported protocol uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in DMF at 50°C.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The pharmacological properties of this compound are significant, particularly in the context of neuropharmacology and oncology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms. For instance, it has been observed to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .
Neuroprotective Effects
The tetrahydroisoquinoline moiety contributes to neuroprotective effects. Compounds with similar structures have been reported to exhibit neuroprotective activities against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to inhibit neuroinflammation and oxidative stress .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties.
Structure-Activity Relationship
The presence of both the pyrido and tetrahydroisoquinoline rings is essential for its biological activity. Modifications at specific positions on these rings can enhance potency and selectivity towards biological targets such as kinases or receptors involved in cancer progression or neurological disorders .
Case Studies
Several case studies provide insights into the practical applications of this compound:
Case Study 1: Anticancer Screening
In a study published by the Chemical Society of Ethiopia, derivatives of pyrido[1,2-a]pyrimidine were screened for anticancer activity against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotective mechanisms demonstrated that compounds similar to 7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibited significant inhibition of neuronal apoptosis induced by oxidative stress in vitro. These findings suggest potential therapeutic uses in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets within proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory effects on aldo-keto reductase AKR1C3.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Synthesized via a modified Strecker reaction and studied for its structural properties.
Uniqueness
What sets 7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of isoquinoline and pyridopyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and drug development.
Biological Activity
The compound 7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multistep reaction process. The initial steps often include the formation of the tetrahydroisoquinoline moiety, which is crucial for the biological activity of the final product. For instance, Rong et al. highlighted a multi-component reaction (MCR) that integrates aromatic aldehydes and other reactants to yield complex heterocycles efficiently .
Anticancer Properties
Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For example, compounds structurally similar to This compound have shown promising results against various cancer cell lines. In vitro assays indicated that certain analogs possess potent cytotoxic effects on cell lines such as Mia PaCa-2 and PANC-1 .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors. For instance, the tetrahydroisoquinoline framework is known to interact with muscarinic receptors, which play a role in various physiological processes including neurotransmission and muscle contraction. A study indicated that related compounds exhibited selective binding affinities to M2 muscarinic receptors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the tetrahydroisoquinoline and pyrimidine moieties can significantly influence activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Increased alkyl chain length | Enhanced receptor affinity |
| Substitution on the pyrimidine ring | Improved anticancer potency |
| Variation in carbonyl substituents | Altered cytotoxic profile |
These findings suggest that subtle changes in structure can lead to significant variations in biological activity.
Case Studies
- Antitumor Activity : A study evaluating various tetrahydroisoquinoline derivatives found that specific substitutions led to enhanced antitumor activity against multiple human cancer cell lines. The most effective compounds were those with both a tetrahydroisoquinoline core and a pyrimidine derivative .
- Neuroprotective Effects : Another investigation into related compounds revealed neuroprotective properties attributed to their ability to modulate neurotransmitter systems. This suggests potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the key steps in synthesizing 7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the pyrido[1,2-a]pyrimidin-4-one core. A common approach includes:
Core Formation : Cyclization of aminopyridine derivatives with carbonyl sources under reflux conditions (e.g., using acetic acid as a solvent at 100–120°C).
Functionalization : Introducing the tetrahydroisoquinoline-carbonyl group via nucleophilic acyl substitution, often requiring catalysts like DMAP (4-dimethylaminopyridine) or coupling agents (e.g., EDC/HOBt).
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) ensure purity .
Optimization involves adjusting temperature, solvent polarity, and catalyst loading. Reaction progress should be monitored via TLC and validated by NMR spectroscopy .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks. For example, the methyl group at position 7 appears as a singlet (~δ 2.5 ppm), while the tetrahydroisoquinoline protons show multiplet splitting (δ 3.0–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for CHNO: 320.1399).
- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, particularly if Z/E isomerism is suspected in the carbonyl linkage .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Dose-response curves (0.1–100 µM) over 48–72 hours are typical .
- Cytotoxicity Profiling : Parallel testing on non-cancerous cell lines (e.g., HEK293) to evaluate selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer : SAR studies require:
Derivatization : Synthesizing analogs with modifications (e.g., replacing the tetrahydroisoquinoline group with piperazine or morpholine moieties) .
Biological Testing : Comparing activity across analogs using standardized assays (e.g., kinase inhibition profiling or apoptosis assays).
Computational Modeling : Docking studies (using AutoDock Vina or Schrödinger Suite) to predict binding affinities to targets like DNA topoisomerases or tubulin .
Example: Analogues with bulkier substituents on the pyrimidinone ring show reduced solubility but increased target affinity .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Mitigation strategies include:
- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis).
- Formulation Optimization : Use of nanocarriers (liposomes) or prodrug strategies to enhance bioavailability .
- In Vivo Validation : Dose-ranging studies in rodent models, with plasma concentration monitoring via LC-MS/MS to correlate exposure with efficacy .
Q. How can synthetic yields be improved without compromising purity?
- Methodological Answer : Key approaches:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or organocatalysts (e.g., proline derivatives) to enhance reaction efficiency .
- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., acylations) to improve control and scalability .
- Green Chemistry : Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) to reduce purification complexity .
Yields >70% are achievable with these optimizations, validated by HPLC purity >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
